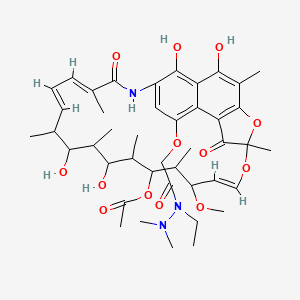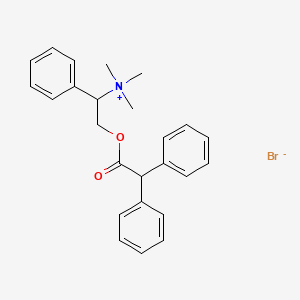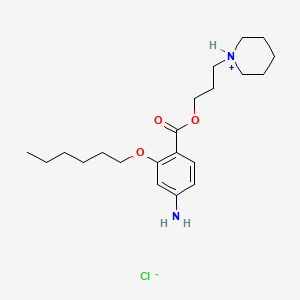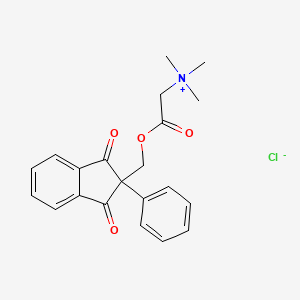
(1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride is a complex organic compound with a unique structure that includes a phenylindan core, a dioxo group, and a trimethylammonium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride typically involves multiple steps. One common method includes the reaction of a phenylindan derivative with a dioxo compound under specific conditions to form the core structure. This is followed by the introduction of the methoxycarbonyl group and the trimethylammonium chloride moiety through subsequent reactions. The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dioxo groups or other functional groups within the molecule.
Substitution: The trimethylammonium chloride moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the core structure might yield compounds with anti-inflammatory or anticancer properties.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which (1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles within the biological environment.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride: This compound is similar in structure but includes a chloro group, which can alter its reactivity and applications.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: Another related compound with a different core structure but similar functional groups.
Uniqueness
What sets (1,3-Dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride apart is its specific combination of functional groups, which provides unique reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
42223-06-3 |
|---|---|
Molecular Formula |
C21H22ClNO4 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
[2-[(1,3-dioxo-2-phenylinden-2-yl)methoxy]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C21H22NO4.ClH/c1-22(2,3)13-18(23)26-14-21(15-9-5-4-6-10-15)19(24)16-11-7-8-12-17(16)20(21)25;/h4-12H,13-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ROINYPKVBZJCQF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(=O)OCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



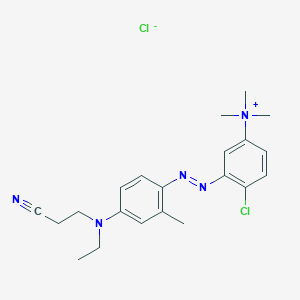
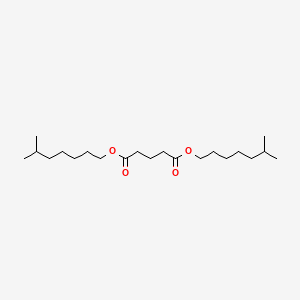

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
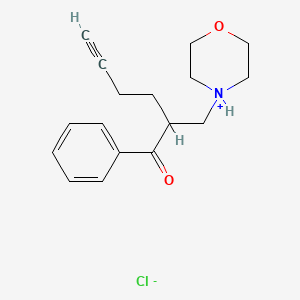

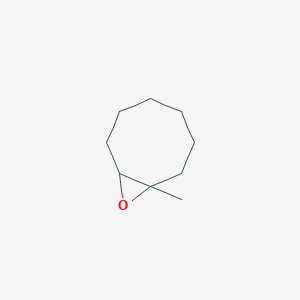
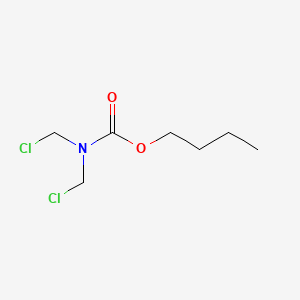
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
